2-(2,6-Difluorophenyl)-1,3-benzothiazole
Overview
Description
The compound “2-(2,6-Difluorophenyl)-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a 2,6-difluorophenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a fluorinated chalcone . Another study reported the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2,6-difluorophenyl isothiocyanate, an aryl isocyanate, can be prepared from difluoroaniline .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 2,6-difluorophenyl isothiocyanate has a molecular formula of C7H3F2NS, an average mass of 171.167 Da, and a monoisotopic mass of 170.995422 Da .Scientific Research Applications
Fluorescent Probes for Sensing pH and Metal Cations
- 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole analogues have been prepared for use as fluorescent probes. These are suitable for sensing magnesium and zinc cations and are sensitive to pH changes, showing fluorescence enhancement under basic conditions. This application is relevant due to the high acidity of the fluorophenol moiety in the compounds (Tanaka et al., 2001).
Ratiometric Fluorescent Chemosensor for pH Detection
- Benzothiazole-based aggregation-induced emission luminogens (AIEgens) have been designed for ratiometric fluorescent chemosensing. These compounds exhibit multifluorescence emissions in different states and are particularly effective for detecting pH fluctuations in biosamples and neutral water samples, with a significant response between pH 7.0 and 8.0 (Li et al., 2018).
Corrosion Resistance
- Certain benzothiazole derivatives have been investigated for their role in enhancing corrosion resistance of mild steel in acidic solutions. This application is significant in industries where steel corrosion is a common issue (Salarvand et al., 2017).
Antitumor Properties
- Some benzothiazole compounds, such as 2-(4-amino-3-methylphenyl)benzothiazoles, have shown potent antitumor properties. Their mechanism involves induction and biotransformation by cytochrome P 450 1A1, leading to the generation of active metabolites (Bradshaw et al., 2002).
Drug Delivery Systems
- The benzothiazole structure, especially 5‐fluoro‐2‐(3,4‐dimethoxyphenyl) benzothiazole, has been incorporated into drug delivery systems like apoferritin protein cages to overcome solubility limitations and enhance anticancer activity (Breen et al., 2019).
Synthesis Techniques
- Advances in synthesis methods for benzothiazoles, including green chemistry approaches, have been made to develop these compounds more efficiently and sustainably (Gao et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(2,6-difluorophenyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NS/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZGIOLGRPKMGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=C3F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649392 | |
Record name | 2-(2,6-Difluorophenyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)-1,3-benzothiazole | |
CAS RN |
152993-87-8 | |
Record name | 2-(2,6-Difluorophenyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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